Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a sulfonated piperazine moiety and a methylphenyl group. The molecule integrates a thiophene ring (a five-membered aromatic system with one sulfur atom) esterified at the 2-position, a sulfonyl group bridging the piperazine ring at the 3-position, and a 4-methylphenyl substituent at the 4-position.
Properties
IUPAC Name |
methyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-8-10-20(11-9-17)22-16-32-23(25(28)31-4)24(22)33(29,30)26-12-13-27(19(3)15-26)21-7-5-6-18(2)14-21/h5-11,14,16,19H,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPQKHRRPIGBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(SC=C3C4=CC=C(C=C4)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Biological Activity
Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activity of this specific compound, drawing from various research sources.
Synthesis and Characterization
The synthesis of thiophene derivatives typically involves reactions such as the Vilsmeier-Haack reaction or coupling reactions with aryl halides. For example, this compound can be synthesized through a multi-step process that includes:
- Preparation of Thiophene Core : Formation of the thiophene ring through cyclization reactions.
- Functionalization : Introduction of substituents such as piperazine and sulfonyl groups to enhance biological activity.
- Characterization : The compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.
Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial properties against various bacterial strains. In one study, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research indicates that thiophene derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, including prostate cancer (PC-3) and breast cancer cells. These studies typically measure cell viability and proliferation using assays such as MTT or IC50 calculations.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | PC-3 | 15 | Apoptosis induction |
| B | MCF-7 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
Thiophene derivatives also exhibit anti-inflammatory effects. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase). Compounds similar to this compound have been shown to reduce inflammation in animal models.
Case Studies
- Anticancer Activity Study : A study on a series of thiophene derivatives revealed that those with specific substitutions on the thiophene ring exhibited enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups was linked to increased activity due to better interaction with cellular targets.
- Antimicrobial Evaluation : In another study, a derivative similar to this compound was tested against Staphylococcus aureus and E. coli, showing promising results in inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
lists sulfonylurea herbicides such as triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl , which share a sulfonylurea bridge and methyl ester functional group. Key differences include:
The thiophene core in the target compound may enhance π-π stacking interactions compared to triazine-based herbicides, while the piperazine group introduces conformational flexibility absent in rigid sulfonylureas .
Comparison with Benzimidazole Derivatives
describes a benzimidazole derivative with a sulfonyl group and trifluoroethoxy substituent. Key contrasts:
The benzimidazole’s fused-ring system likely increases metabolic stability compared to the non-fused thiophene core. However, the target compound’s piperazine group could improve solubility via basic nitrogen centers .
Conformational Analysis Using SHELX and Cremer-Pople Parameters
Crystallographic refinement of the target compound likely employed SHELXL () for precise determination of bond lengths and angles. The piperazine ring’s puckering—critical for receptor binding—can be quantified using Cremer-Pople coordinates (), which define out-of-plane displacements. For example:
- Piperazine puckering amplitude (q₂) : ~0.5–0.7 Å (typical for chair conformations).
- Phase angle (θ) : ~180° for symmetrical chair forms.
In contrast, sulfonylurea herbicides () lack puckered rings, relying instead on planar triazine systems for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
